

Application of Secalciferol in Cell Proliferation and Toxicity Assays

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Compound of Interest

Compound Name: Secalciferol

Cat. No.: B192353

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Introduction

Secalciferol, the hormonally active form of vitamin D2, and its vitamin D3 analogue, calcitriol, are seco-steroid hormones primarily known for their roles in calcium homeostasis and bone metabolism. However, extensive research has revealed their potent anti-proliferative, pro-differentiative, and pro-apoptotic effects in various cancer cell lines. These actions are primarily mediated through the binding to the nuclear vitamin D receptor (VDR), which then modulates the transcription of numerous genes involved in cell cycle regulation, apoptosis, and other cellular processes. This document provides detailed application notes and protocols for utilizing **Secalciferol** and its analogues in cell proliferation and toxicity assays.

Mechanism of Action

Upon entering the cell, **Secalciferol** binds to the VDR. This ligand-receptor complex heterodimerizes with the retinoid X receptor (RXR). The VDR/RXR complex then translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes. This binding initiates a cascade of transcriptional regulation that can lead to:

- Cell Cycle Arrest: Upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27, which leads to a G1/G0 phase arrest in the cell cycle.[1][2][3]

- Induction of Apoptosis: Modulation of the BCL-2 family of proteins, leading to an increase in pro-apoptotic proteins (e.g., BAX, BAK) and a decrease in anti-apoptotic proteins (e.g., BCL-2).[4] This can activate caspase-dependent apoptotic pathways.
- Inhibition of Proliferation: Downregulation of growth-promoting genes like c-myc.[1]

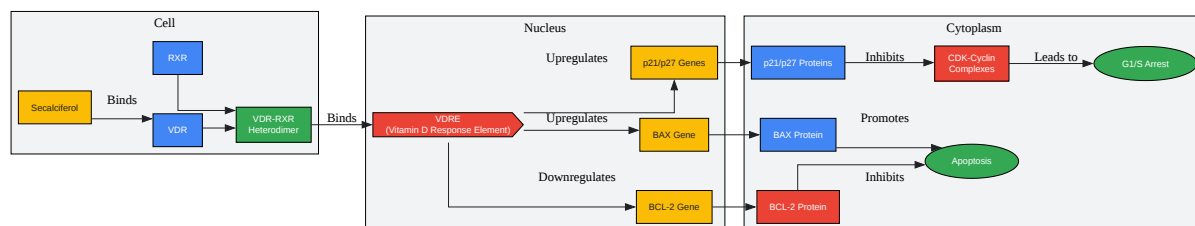
Data Presentation: Efficacy of Secalciferol and Analogues

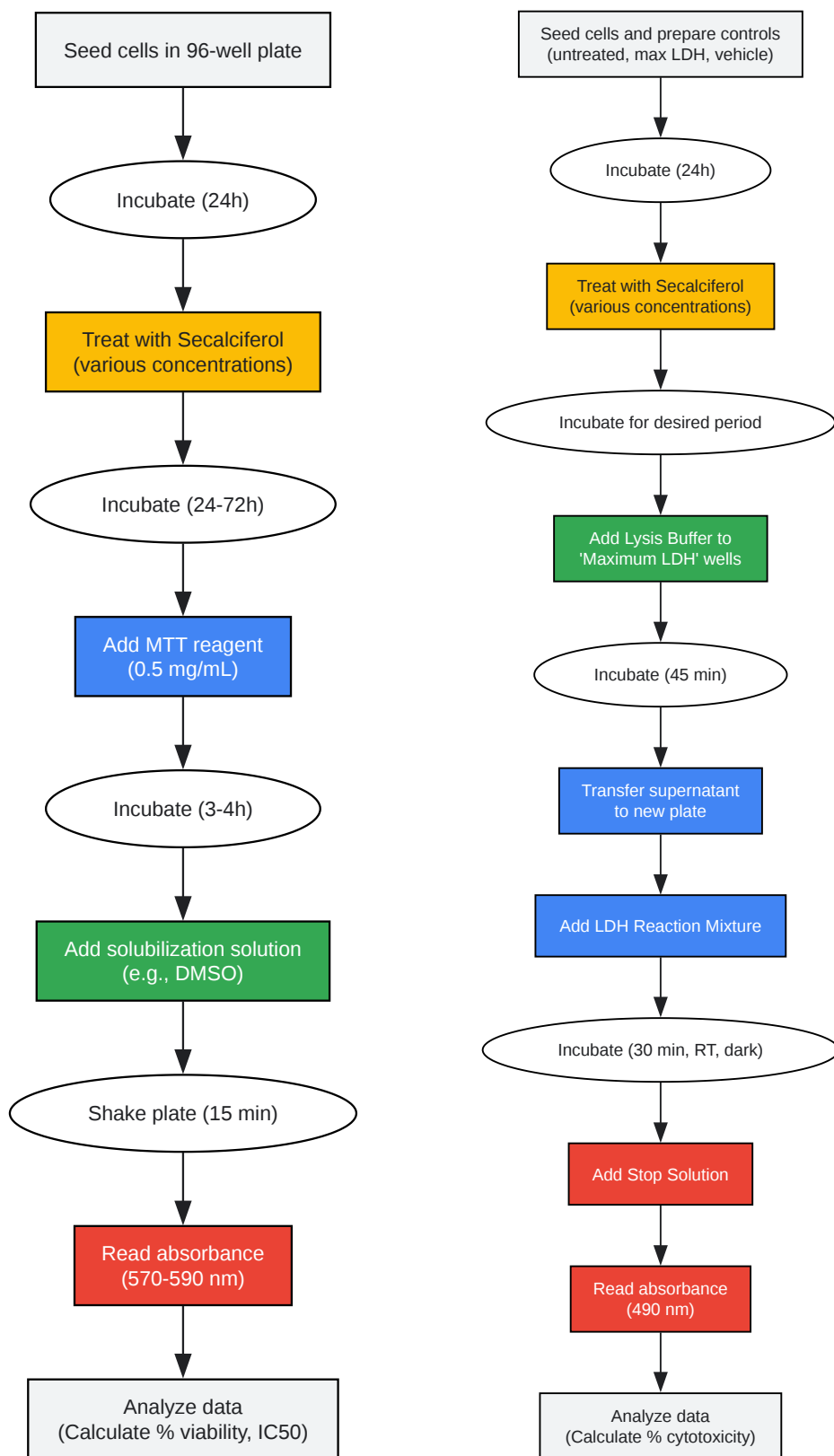
The anti-proliferative effects of **Secalciferol** and its analogues have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to represent the potency of a compound in inhibiting cell growth.

Compound	Cell Line	Assay	IC50	Reference
Calcitriol	B16-F10 (Murine Melanoma)	MTS Assay	0.244 μ M	[5]
Calcitriol	HeLa (Human Cervical Cancer)	MTS Assay	0.19 μ M	[5]
Calcitriol	MCF-7 (Human Breast Cancer)	MTS Assay	0.17 μ M	[5]
Vitamin D Analogues	Various Cancer Cell Lines	Crystal Violet Assay	10-50 μ M	[6]
Calcitriol	DF-1 (Chicken Embryo Fibroblast)	MTT Assay	>150 μ M	[7]

Signaling Pathways and Experimental Workflows

Vitamin D Receptor (VDR) Signaling Pathway Leading to Cell Cycle Arrest and Apoptosis





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